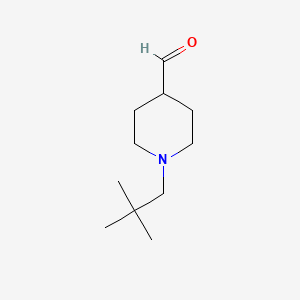

1-Neopentylpiperidine-4-carbaldehyde

Description

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. nih.govijnrd.org Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as aqueous solubility and the capacity to interact with biological targets. ijnrd.org The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial arrangement of substituents, which is crucial for optimizing interactions with enzymes and receptors. wikipedia.org

Derivatives of piperidine are found in over twenty classes of pharmaceuticals, targeting a wide array of conditions including cancer, infectious diseases, Alzheimer's disease, and neuropathic pain. nih.govijnrd.org For instance, the piperidine moiety is a key component in drugs like Donepezil, used for treating Alzheimer's disease. ijnrd.orgnbinno.com The versatility of the piperidine scaffold allows medicinal chemists to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for developing effective and safe therapeutic agents. ontosight.ai

Overview of Aldehyde Functionalities in Complex Molecule Synthesis

The aldehyde functional group, characterized by a carbonyl center bonded to hydrogen and an R group, is a cornerstone of organic synthesis. Aldehydes are highly reactive and participate in a wide range of chemical reactions, making them invaluable intermediates for the construction of complex molecules. google.com Their reactivity is primarily due to the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles. google.com

Key reactions involving aldehydes include nucleophilic additions, Wittig reactions, aldol (B89426) condensations, and reductive aminations. These transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the elaboration of simple starting materials into intricate molecular architectures. For example, the reaction of an aldehyde with a Grignard reagent yields a secondary alcohol, a common structural unit in many organic compounds. The versatility of the aldehyde group makes it a critical tool for synthetic chemists in academia and industry.

Below is an interactive data table summarizing some key reactions of aldehydes.

| Reaction Name | Reagents | Product |

| Nucleophilic Addition (Grignard) | R'-MgBr, then H₃O⁺ | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR' | Alkene |

| Aldol Condensation | Base or Acid | β-Hydroxy aldehyde |

| Reductive Amination | R₂NH, NaBH₃CN | Amine |

| Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid |

Historical Context and Initial Research on 1-Neopentylpiperidine-4-carbaldehyde

Research into N-substituted piperidine-4-carbaldehyde (B112701) derivatives has been driven by their utility as synthetic intermediates. For example, N-benzylpiperidine-4-carboxaldehyde is a key intermediate in the synthesis of the Alzheimer's drug Donepezil. nbinno.com The synthesis of various N-alkyl and N-aryl piperidine derivatives is a common theme in medicinal chemistry research, aiming to explore the structure-activity relationships of new compounds. Plausible synthetic routes to this compound can be inferred from established methods for preparing analogous compounds. One common approach involves the N-alkylation of a piperidine precursor followed by the introduction or modification of the C4 substituent. For instance, the reaction of piperidine-4-carbaldehyde with neopentyl bromide in the presence of a base would be a direct method for its synthesis. Alternatively, the reduction of a corresponding ester or nitrile at the C4 position of N-neopentylpiperidine could yield the desired aldehyde.

Below is an interactive data table of the physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₁₁H₂₁NO |

| Molecular Weight | 183.29 g/mol |

| CAS Number | 917898-69-2 |

| Appearance | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Structure

3D Structure

Properties

IUPAC Name |

1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-11(2,3)9-12-6-4-10(8-13)5-7-12/h8,10H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGHOIISYJHFOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCC(CC1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20731566 | |

| Record name | 1-(2,2-Dimethylpropyl)piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917898-69-2 | |

| Record name | 1-(2,2-Dimethylpropyl)-4-piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917898-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-Dimethylpropyl)piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20731566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2-dimethylpropyl)piperidine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Neopentylpiperidine 4 Carbaldehyde

Established Synthetic Routes to 1-Neopentylpiperidine-4-carbaldehyde

Established methods typically involve a multi-step sequence, leveraging well-understood reactions for constructing the target molecule from simpler precursors. These routes can be categorized by the key bond-forming or functional group transformation steps.

A primary strategy for introducing the aldehyde functional group is through the oxidation of the corresponding primary alcohol, (1-Neopentylpiperidin-4-yl)methanol. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are required. The Swern oxidation is a widely used method that meets these criteria. chemistrysteps.comorganic-chemistry.org

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (B128534) (TEA). wikipedia.orgalfa-chemistry.com The reaction proceeds under very mild, low-temperature conditions (typically -78 °C), which contributes to its high selectivity and tolerance for other functional groups, including the tertiary amine present in the piperidine (B6355638) ring. organic-chemistry.orgwikipedia.org

The mechanism involves the initial formation of a chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride. wikipedia.org This species reacts with the primary alcohol precursor to form a key alkoxysulfonium ion. wikipedia.org The addition of triethylamine then facilitates an intramolecular elimination reaction via a five-membered ring transition state, yielding the desired aldehyde, dimethyl sulfide, and triethylammonium (B8662869) chloride. chemistrysteps.comwikipedia.org

Table 1: Typical Reagents and Conditions for Swern Oxidation

| Reagent/Condition | Purpose | Typical Specification |

|---|---|---|

| Dimethyl sulfoxide (DMSO) | Oxidant | Stoichiometric |

| Oxalyl Chloride | DMSO Activator | 1.1 - 1.5 equivalents |

| Triethylamine (TEA) | Base | >2 equivalents |

| Solvent | Reaction Medium | Dichloromethane (B109758) (DCM) |

Other activated DMSO methods, such as the Parikh-Doering or Pfitzner-Moffatt oxidations, can also be employed to achieve this transformation. wikipedia.org

The introduction of the neopentyl group onto the piperidine nitrogen is a critical step that can be performed at various stages of the synthesis. This is typically achieved via a nucleophilic substitution reaction where the secondary amine of a piperidine precursor acts as the nucleophile.

A common approach involves the direct N-alkylation of a piperidine-4-carbaldehyde (B112701) scaffold (or a protected version thereof, such as its diethyl acetal) with a neopentyl halide, for instance, neopentyl bromide. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net Suitable bases include inorganic carbonates like potassium carbonate (K2CO3) or non-nucleophilic organic bases. researchgate.net Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often used to facilitate the reaction. researchgate.net

Table 2: General Conditions for N-Alkylation of Piperidines

| Component | Role | Examples |

|---|---|---|

| Piperidine Substrate | Nucleophile | Piperidine-4-carbaldehyde |

| Alkylating Agent | Electrophile | Neopentyl bromide, Neopentyl iodide |

| Base | Acid Scavenger | K2CO3, NaH, Triethylamine |

An alternative to direct alkylation is reductive amination. This would involve reacting a 4-piperidone (B1582916) precursor with neopentylamine (B1198066) to form an intermediate iminium ion, which is then reduced in situ to yield the N-neopentylpiperidine ring.

A straightforward pathway begins with commercially available piperidine-4-carbaldehyde. nih.gov This compound can be directly N-alkylated with a neopentyl halide as described previously. However, the aldehyde may require protection (e.g., as an acetal) before alkylation to prevent potential side reactions.

Alternatively, the synthesis can start from 4-piperidone. This key intermediate is often synthesized via a Dieckmann condensation of a diester derived from the addition of a primary amine to two equivalents of an alkyl acrylate. Once the N-neopentyl-4-piperidone is formed (either by building the ring with neopentylamine or by alkylating 4-piperidone), the ketone must be converted to the aldehyde. This can be achieved through a two-step process: reduction of the ketone to the corresponding secondary alcohol using a reducing agent like sodium borohydride (B1222165), followed by oxidation as detailed in section 2.1.1.

Development of Novel Synthetic Pathways

Research into the synthesis of substituted piperidines is ongoing, with a focus on improving efficiency, selectivity, and environmental compatibility.

Achieving high chemo- and regioselectivity is crucial for an efficient synthesis. In the context of this compound, this involves several considerations:

Regioselectivity of Alkylation: The alkylation must occur exclusively on the nitrogen atom (N-alkylation) rather than on a carbon atom. The inherent nucleophilicity of the secondary amine makes this the predominant pathway, but reaction conditions can be optimized to ensure high regioselectivity. odu.edu

Chemoselectivity of Oxidation: When oxidizing the precursor alcohol, the chosen reagent must be chemoselective, targeting the hydroxyl group without affecting the tertiary amine. Swern-type oxidations are well-suited for this purpose due to their mild nature.

Protecting Group Strategies: In multi-step syntheses, the strategic use of protecting groups can ensure chemoselectivity. For example, if N-alkylation is performed on piperidine-4-carbaldehyde, the aldehyde may be protected as an acetal (B89532) to prevent it from reacting with the amine or the base.

Applying the principles of green chemistry to the synthesis of piperidine derivatives is an area of active development. unibo.it The goal is to create processes that are more sustainable, safer, and produce less waste. nih.govresearchgate.net

Key areas for investigation include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot multicomponent reactions are a powerful tool for achieving high atom economy. researchgate.net

Use of Greener Solvents: Replacing traditional volatile organic solvents like dichloromethane or DMF with more environmentally benign alternatives.

Catalytic Methods: Developing catalytic versions of key reactions to reduce the need for stoichiometric reagents. For instance, catalytic oxidation methods could replace stoichiometric Swern oxidations.

Bio-renewable Feedstocks: Exploring the use of starting materials derived from renewable biological sources to reduce reliance on petrochemicals. rsc.org

An efficient "green chemistry approach" to N-substituted piperidones has been developed that presents significant advantages over classical methods like the Dieckmann condensation, highlighting the potential for more sustainable routes to piperidine-based compounds. nih.govresearchgate.net

Asymmetric Synthesis Approaches

There is no specific information available in peer-reviewed literature regarding the asymmetric synthesis of this compound. Research on the enantioselective synthesis of related piperidine-containing compounds suggests that potential strategies could involve the use of chiral auxiliaries, organocatalysis, or metal-catalyzed asymmetric transformations. For instance, asymmetric alkylation of a suitable piperidine precursor or an asymmetric reduction of a prochiral enamine could theoretically be employed. However, without specific studies on this compound, these remain speculative approaches.

Scalability and Process Optimization in this compound Synthesis

Detailed information regarding the scalability and process optimization for the synthesis of this compound is not publicly documented. Generally, scaling up the synthesis of piperidine derivatives involves addressing challenges such as reaction kinetics, heat transfer, and purification methods. Process optimization would likely focus on improving yield, reducing reaction times, and minimizing the use of hazardous reagents and solvents. Techniques such as design of experiments (DoE) could be employed to systematically optimize reaction parameters like temperature, pressure, catalyst loading, and reactant concentrations. The choice of purification method, whether distillation, crystallization, or chromatography, would also be a critical factor in developing a scalable and economically viable process. Without experimental data, specific recommendations for this compound cannot be provided.

Chemical Reactivity and Transformation Studies of 1 Neopentylpiperidine 4 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a versatile functional moiety, susceptible to a wide range of chemical reactions. Its reactivity stems from the electrophilic nature of the carbonyl carbon and the ability of the carbonyl oxygen to act as a proton acceptor.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield an alcohol. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Reductions to Corresponding Alcohols

The aldehyde group of 1-neopentylpiperidine-4-carbaldehyde can be readily reduced to a primary alcohol, yielding (1-neopentylpiperidin-4-yl)methanol. This transformation can be achieved using various reducing agents.

Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is typically used in alcoholic solvents, while the more reactive lithium aluminum hydride is used in ethereal solvents like diethyl ether or tetrahydrofuran, followed by an aqueous workup. Catalytic hydrogenation, employing catalysts such as palladium, platinum, or nickel, is another effective method for this reduction.

| Reagent | Product |

| Sodium Borohydride (NaBH₄) | (1-Neopentylpiperidin-4-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | (1-Neopentylpiperidin-4-yl)methanol |

| H₂/Pd, Pt, or Ni | (1-Neopentylpiperidin-4-yl)methanol |

Oxidations to Carboxylic Acids

Oxidation of the aldehyde functionality in this compound affords the corresponding carboxylic acid, 1-neopentylpiperidine-4-carboxylic acid. Several oxidizing agents can accomplish this transformation.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium-based reagents (e.g., Jones reagent, pyridinium (B92312) chlorochromate under specific conditions) are effective. Milder oxidants like Tollens' reagent (ammoniacal silver nitrate) or Fehling's solution can also be used, which are classic chemical tests for aldehydes.

| Reagent | Product |

| Potassium Permanganate (KMnO₄) | 1-Neopentylpiperidine-4-carboxylic acid |

| Jones Reagent (CrO₃, H₂SO₄, acetone) | 1-Neopentylpiperidine-4-carboxylic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | 1-Neopentylpiperidine-4-carboxylic acid |

Condensation Reactions (e.g., Wittig, Reformatsky, Stetter, Stobbe)

The aldehyde group is a key participant in various condensation reactions that form new carbon-carbon bonds.

Wittig Reaction : This reaction would involve the treatment of this compound with a phosphorus ylide (Wittig reagent) to form an alkene. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the alkene and triphenylphosphine (B44618) oxide. For instance, reacting the aldehyde with methylenetriphenylphosphorane (B3051586) would yield 4-methylene-1-neopentylpiperidine. Research on N-Cbz-protected piperidine-2,6-dicarboxaldehyde has demonstrated the feasibility of Wittig reactions on the piperidine (B6355638) scaffold. nih.gov

Reformatsky Reaction : In a Reformatsky reaction, an α-halo ester is treated with zinc metal to form an organozinc reagent, which then adds to the aldehyde. wikipedia.org Subsequent hydrolysis would yield a β-hydroxy ester. For this compound, this would result in the formation of an ethyl 3-hydroxy-3-(1-neopentylpiperidin-4-yl)propanoate derivative when using ethyl bromoacetate.

Stetter Reaction : The Stetter reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a thiazolium salt or cyanide. wikipedia.orgorganic-chemistry.orgnih.gov This reaction, an example of umpolung chemistry, would allow this compound to act as an acyl anion equivalent.

Stobbe Condensation : This condensation reaction typically involves a ketone or aldehyde and a succinic ester in the presence of a strong base to form an alkylidenesuccinic acid or its corresponding ester. organicreactions.orgwikipedia.org Reacting this compound with diethyl succinate (B1194679) in the presence of a base like potassium tert-butoxide would be expected to yield a derivative of succinic acid.

Iminium Ion Chemistry and Related Transformations

While the aldehyde itself does not directly form an iminium ion, it can react with a secondary amine to form an enamine or, if the amine is subsequently alkylated, an iminium ion. However, the more relevant iminium ion chemistry for this molecule involves the piperidine nitrogen, which is discussed in the next section. The aldehyde can react with primary amines to form imines (Schiff bases).

Reactivity of the Piperidine Nitrogen

The nitrogen atom in the 1-neopentylpiperidine ring is a tertiary amine, making it nucleophilic and basic.

A primary reaction of the piperidine nitrogen is salt formation upon treatment with acids. More significantly, the lone pair of electrons on the nitrogen can participate in nucleophilic attack. For instance, it can react with alkyl halides in a process called quaternization. This reaction would result in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms. For example, reaction with methyl iodide would yield 1-methyl-1-neopentyl-4-formylpiperidinium iodide.

The formation of an iminium ion from the aldehyde group is not a direct reaction. However, the piperidine nitrogen can influence the reactivity of the aldehyde through electronic effects, albeit weakly due to the separation by several sigma bonds.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic center, susceptible to reactions with electrophiles.

N-Alkylation: The introduction of an alkyl group to the nitrogen atom would result in the formation of a quaternary ammonium salt. This reaction typically proceeds via a nucleophilic substitution mechanism, where the piperidine nitrogen attacks an alkyl halide. The bulky neopentyl group already present on the nitrogen may exert some steric hindrance, potentially slowing the reaction rate compared to less hindered tertiary amines. The general scheme for such a reaction would be:

Reaction Scheme: this compound + R-X → [1-Neopentyl-1-alkylpiperidinium-4-carbaldehyde]⁺X⁻ (where R is an alkyl group and X is a halide)

N-Acylation: The reaction with an acylating agent, such as an acyl chloride or an acid anhydride, would lead to the formation of an acylpiperidinium species. Similar to N-alkylation, the steric bulk of the neopentyl group could influence the feasibility and rate of this transformation.

Reaction Scheme: this compound + RCOCl → [1-Neopentyl-1-acylpiperidinium-4-carbaldehyde]⁺Cl⁻ (where R is an organic moiety)

Amide and Carbamate (B1207046) Formation

While direct N-acylation leads to a quaternary salt, reactions involving the aldehyde functionality can indirectly lead to structures incorporating amide or carbamate-like features through multi-step synthetic pathways. For instance, the aldehyde could first be converted to an oxime, which can then undergo a Beckmann rearrangement to form an amide.

Alternatively, if the piperidine nitrogen were to be dealkylated and subsequently acylated, an amide could be formed. However, this is a more complex transformation not directly involving the starting compound's immediate reactivity.

Carbamate formation would typically involve the reaction of a piperidine derivative lacking the N-substituent with a chloroformate. For this compound, a reaction pathway to a carbamate is not immediately obvious without significant modification of the starting molecule.

Transformations of the Piperidine Ring System

The stability of the piperidine ring means that ring-opening and ring-expansion reactions require specific conditions and reagents.

Ring-opening of saturated heterocycles like piperidine is generally challenging and often requires harsh conditions or specific activating groups. For instance, the von Braun reaction, which involves treating a tertiary amine with cyanogen (B1215507) bromide, can lead to the cleavage of a C-N bond and the formation of a cyanamide, effectively opening the ring.

Ring-expansion reactions, such as the Tiffeneau-Demjanov rearrangement, could theoretically be applied if the aldehyde group were converted to a suitable precursor, like an aminomethyl group, which could then be diazotized to initiate the rearrangement.

Functionalization of the carbon atoms of the piperidine ring in this compound would likely proceed through reactions that are influenced by the existing substituents. The electron-withdrawing nature of the aldehyde group at the C4 position could influence the reactivity of the adjacent C3 and C5 positions. For example, reactions proceeding via an enamine intermediate, formed by reaction of the aldehyde with a secondary amine, could lead to functionalization at the C3 or C5 position.

Direct C-H functionalization of piperidines is an area of active research, often requiring transition metal catalysis. The regioselectivity of such reactions on this specific substrate would be an interesting area for investigation.

Chemo- and Stereoselectivity in Reactions of this compound

The presence of two distinct reactive sites, the tertiary amine and the aldehyde, introduces the question of chemoselectivity. In reactions with reagents that can react with both functionalities, the outcome would depend on the relative reactivity of the two groups under the specific reaction conditions. For instance, in a reduction reaction using a reagent like sodium borohydride, the aldehyde would be selectively reduced to an alcohol, leaving the tertiary amine intact.

In terms of stereoselectivity, reactions involving the aldehyde group could potentially lead to the formation of new stereocenters. For example, a Grignard reaction with the aldehyde would create a new chiral center at the C4 position, leading to a mixture of diastereomers. The stereochemical outcome of such reactions could be influenced by the steric and electronic properties of the neopentyl group and the piperidine ring.

Due to the lack of specific experimental data for this compound in the scientific literature, the following tables are based on the general reactivity of the functional groups present in the molecule and are presented for illustrative purposes.

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Methyl Iodide | Quaternary Ammonium Salt |

| Aldehyde Reduction | Sodium Borohydride | Primary Alcohol |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Reductive Amination | Amine, NaBH₃CN | Secondary or Tertiary Amine |

| Reaction at Aldehyde | Reagent | Potential for New Stereocenter? | Expected Selectivity |

| Grignard Reaction | RMgX | Yes | Potentially low, mixture of diastereomers |

| Hydride Reduction | NaBH₄ | No | N/A |

| Asymmetric Reduction | Chiral Reducing Agent | Yes | Dependent on the catalyst/reagent |

Derivatization and Analog Development Based on 1 Neopentylpiperidine 4 Carbaldehyde Scaffold

Design Principles for 1-Neopentylpiperidine-4-carbaldehyde Derivatives

The design of derivatives based on the this compound scaffold is guided by established medicinal chemistry principles aimed at modulating pharmacokinetic and pharmacodynamic properties. Key strategies include scaffold hopping, bioisosteric replacement, and the exploration of structure-activity relationships (SAR). The piperidine (B6355638) ring is a prevalent feature in many pharmaceuticals, and its substitution patterns significantly influence biological activity. researchgate.net

The neopentyl group at the N-1 position offers a bulky, lipophilic anchor that can influence receptor binding and metabolic stability. Modifications to this group are a primary avenue for derivatization. The aldehyde at the C-4 position is a versatile functional group that can be readily transformed into a wide array of other functionalities, allowing for the introduction of diverse chemical motifs to probe interactions with biological targets.

Design considerations often revolve around altering the size, shape, lipophilicity, and electronic properties of the molecule. For instance, replacing the neopentyl group with other alkyl or aryl substituents can systematically alter the steric bulk and hydrophobicity. Similarly, the aldehyde can be converted to amines, amides, esters, or heterocyclic rings to introduce hydrogen bond donors and acceptors, or to introduce rigid structural constraints.

Synthesis of Structurally Modified Analogs, including Altered N-Substituents and C-4 Chain Modifications

The synthesis of analogs of this compound can be achieved through various established synthetic routes. Modifications at the N-1 position typically involve the N-alkylation of a piperidine-4-carbaldehyde (B112701) precursor. For example, piperidine-4-carbaldehyde can be reacted with neopentyl bromide or a related electrophile to yield the parent scaffold. This approach allows for the introduction of a wide variety of N-substituents by simply changing the alkylating agent.

The aldehyde at the C-4 position serves as a key handle for a plethora of chemical transformations. Common modifications include:

Reductive amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines.

Wittig reaction: Reaction with phosphorus ylides to form alkenes, which can be further functionalized.

Aldol (B89426) condensation: Reaction with enolates to form β-hydroxy carbonyl compounds, which can be subsequently dehydrated.

Oxidation: Conversion of the aldehyde to a carboxylic acid, which can then be converted to esters or amides.

Grignard reaction: Reaction with organometallic reagents to form secondary alcohols.

These synthetic strategies provide access to a diverse range of analogs with modifications at both the N-1 and C-4 positions, enabling a thorough exploration of the chemical space around the core scaffold.

Library Synthesis Strategies Utilizing the this compound Core

Combinatorial chemistry and parallel synthesis are powerful tools for generating large libraries of compounds based on the this compound core. nih.gov These libraries are invaluable for high-throughput screening to identify initial hit compounds with desired biological activities.

A common strategy for library synthesis involves a divergent approach starting from a common intermediate. For example, N-Boc-piperidine-4-carbaldehyde can be used as a versatile starting material. The aldehyde can be derivatized through various reactions as described above, and then the Boc protecting group can be removed to allow for the introduction of a diverse set of N-substituents. This approach allows for the rapid generation of a matrix of compounds with variations at both the C-4 and N-1 positions.

Solid-phase synthesis can also be employed, where the piperidine scaffold is attached to a solid support, allowing for the use of excess reagents and simplified purification. This methodology is particularly well-suited for the automated synthesis of large compound libraries.

Structure-Reactivity Relationship Studies of Derivatives

Structure-reactivity relationship (SRR) studies are crucial for understanding how the chemical structure of the this compound derivatives influences their chemical reactivity and, by extension, their biological activity. These studies often involve systematically varying the substituents on the piperidine ring and at the C-4 position and evaluating the impact on specific chemical reactions or biological assays.

For instance, the electronic nature of substituents on an aromatic ring introduced at the C-4 position can influence the reactivity of other functional groups in the molecule. Similarly, the steric bulk of the N-substituent can affect the accessibility of the C-4 position to reagents.

By correlating these structural modifications with changes in reactivity or biological potency, a quantitative structure-activity relationship (QSAR) model can be developed. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent and selective compounds.

The following interactive data table illustrates a hypothetical structure-activity relationship study for a series of this compound derivatives, showcasing how modifications at the C-4 position can influence biological activity.

| Compound ID | C-4 Modification | N-Substituent | IC50 (nM) |

| 1 | -CHO | Neopentyl | 500 |

| 2 | -CH2OH | Neopentyl | 1200 |

| 3 | -COOH | Neopentyl | 250 |

| 4 | -CH2NH2 | Neopentyl | 800 |

| 5 | -CH=CH-Ph | Neopentyl | 150 |

| 6 | -CHO | Cyclohexyl | 750 |

| 7 | -CHO | Benzyl | 400 |

This hypothetical data demonstrates that converting the aldehyde at C-4 to a carboxylic acid (Compound 3) or a vinylphenyl group (Compound 5) enhances activity, while reduction to an alcohol (Compound 2) or conversion to an amine (Compound 4) decreases it. It also shows how altering the N-substituent from neopentyl to other groups (Compounds 6 and 7) can modulate potency. Such data is instrumental in guiding the iterative process of drug design and optimization.

Role and Application of 1 Neopentylpiperidine 4 Carbaldehyde in Advanced Organic Synthesis

Utilization as a Key Heterocyclic Building Block for Complex Molecules

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental building blocks in organic synthesis. Nitrogen-containing heterocycles are particularly prominent structural motifs in many important pharmaceuticals. nih.govmdpi.com 1-Neopentylpiperidine-4-carbaldehyde belongs to this critical class of molecules. Its structure is characterized by two key features: the saturated nitrogen-containing piperidine (B6355638) ring and the reactive aldehyde functional group.

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability. The bulky neopentyl group attached to the piperidine nitrogen provides steric hindrance, which can influence the molecule's conformational preferences and its interactions with biological targets. The aldehyde group at the 4-position is a versatile chemical handle, enabling a wide range of subsequent chemical modifications. This dual functionality makes this compound a valuable starting material for synthesizing more elaborate molecules, allowing chemists to introduce the N-neopentylpiperidine core into larger, more complex structures through reactions targeting the aldehyde. mdpi.com

Table 1: Structural Features and Synthetic Utility of this compound

| Structural Feature | Description | Role in Synthesis |

| Piperidine Ring | A saturated six-membered nitrogen-containing heterocycle. | Provides a robust, non-aromatic scaffold common in bioactive molecules. |

| Neopentyl Group | A bulky alkyl group (C(CH₃)₃CH₂-) attached to the nitrogen atom. | Influences steric interactions and can enhance metabolic stability. |

| Carbaldehyde Group | A formyl group (-CHO) at the 4-position of the piperidine ring. | Acts as a key reactive site for carbon-carbon and carbon-heteroatom bond formation. |

Applications in Multicomponent Reactions (e.g., Ugi Reaction)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.govsciepub.com This approach offers significant advantages in terms of speed, efficiency, and the rapid generation of molecular diversity. sciepub.comnih.gov The Ugi four-component reaction (Ugi-4CR) is one of the most prominent MCRs, involving the combination of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino carboxamide. sciepub.comwikipedia.org

In the context of the Ugi reaction, this compound serves as the essential aldehyde component. Its participation allows for the direct incorporation of the N-neopentylpiperidine moiety into a peptide-like scaffold. The reaction proceeds through the initial formation of an imine between the aldehyde and the amine, which is then attacked by the isocyanide and subsequently the carboxylate, culminating in a rearrangement to form the stable bis-amide product. wikipedia.org The use of this specific aldehyde in an Ugi-4CR enables the synthesis of diverse chemical libraries where the piperidine ring system is a constant feature, while the other three components can be varied extensively, facilitating the exploration of structure-activity relationships in drug discovery. nih.govbeilstein-journals.org

Table 2: Role of this compound in a Representative Ugi Reaction

| Component | Example Reactant | Function |

| Aldehyde | This compound | Provides the carbonyl carbon and incorporates the heterocyclic scaffold. |

| Amine | Aniline | Forms an imine intermediate with the aldehyde. |

| Carboxylic Acid | Acetic Acid | Provides the acyl group and participates in the final rearrangement step. |

| Isocyanide | tert-Butyl Isocyanide | Inserts a carbon atom that becomes the backbone of the new amino acid derivative. |

Precursor in the Synthesis of P2Y1 Receptor Antagonists and Related Structures

The P2Y1 receptor is a purinergic receptor that plays a crucial role in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet aggregation. nih.gov As such, antagonists of this receptor are actively investigated as potential novel antithrombotic agents for the treatment of cardiovascular diseases. nih.govnih.gov The synthesis of potent and selective P2Y1 antagonists often involves the construction of complex molecules that can effectively block the receptor's active site.

Substituted piperidine scaffolds are featured in the structures of various P2Y1 antagonists. This compound serves as a valuable precursor in the synthesis of such compounds. The aldehyde functionality is a key starting point for building out the rest of the antagonist structure. For instance, the aldehyde can undergo reactions such as:

Reductive Amination: To introduce a new amine-containing substituent.

Wittig Reaction: To form a carbon-carbon double bond.

Grignard or Organolithium Addition: To create a secondary alcohol that can be further modified.

These transformations allow chemists to attach other necessary pharmacophoric elements to the piperidine core, systematically building the final P2Y1 receptor antagonist. The N-neopentyl group can also be a critical feature, occupying a specific binding pocket within the receptor to enhance potency and selectivity. researchgate.net

Applications in Assay Development and Reference Compound Methodology

Beyond its role as a synthetic precursor, this compound also finds utility in the broader context of chemical research, including the development and validation of analytical and synthetic methods.

In the process of drug discovery and chemical library synthesis, it is essential to have well-characterized starting materials and intermediates to serve as reference points. A pure sample of this compound can be used as a reference standard in various analytical techniques, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. When developing a series of related compounds, this aldehyde can serve as the benchmark starting material against which the purity, yield, and reaction efficiency of newly synthesized analogues are compared. Its distinct spectral and chromatographic signatures allow for accurate quantification and identification in complex reaction mixtures.

The development of novel synthetic reactions is a cornerstone of chemical innovation. To demonstrate the utility and scope of a new chemical transformation, chemists test it on a variety of substrates with different functional groups and steric properties. This compound, with its heterocyclic nature and sterically demanding neopentyl group, serves as an excellent substrate for validating new aldehyde-modifying reactions. A successful transformation of this compound demonstrates the robustness and applicability of the new protocol to sterically hindered heterocyclic aldehydes.

Similarly, when a new analytical method is developed to monitor the progress of reactions involving piperidine aldehydes, a pure sample of this compound is required. It is used to build calibration curves, determine limits of detection and quantification, and validate the accuracy and precision of the analytical technique, ensuring reliable data collection for future synthetic efforts.

Theoretical and Computational Investigations of 1 Neopentylpiperidine 4 Carbaldehyde

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics of a molecule. For 1-Neopentylpiperidine-4-carbaldehyde, such studies would provide valuable insights into its reactivity.

A key aspect of this analysis would be the examination of the Frontier Molecular Orbitals (FMOs) : the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, highlighting its electrophilic nature. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap generally suggests higher reactivity.

Another important descriptor is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. nih.govrsc.org For this compound, one would anticipate a region of negative electrostatic potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atom of the aldehyde group.

Table 1: Hypothetical Quantum Chemical Data for this compound

| Parameter | Predicted Qualitative Feature | Significance |

| HOMO Energy | Localized primarily on the piperidine (B6355638) nitrogen and/or the aldehyde oxygen | Indicates regions of nucleophilicity |

| LUMO Energy | Localized on the carbonyl carbon of the aldehyde group | Indicates the primary site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity |

| MEP Negative Region | Concentrated on the carbonyl oxygen | Preferred site for interaction with electrophiles |

| MEP Positive Region | Concentrated on the aldehyde hydrogen and hydrogens on the carbon adjacent to the nitrogen | Potential sites for interaction with nucleophiles |

Note: This table is illustrative and based on general principles of organic chemistry. Specific values would require dedicated DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of this compound is not rigid. The piperidine ring can exist in various conformations, most notably chair, boat, and twist-boat forms. The chair conformation is typically the most stable for substituted piperidines. Furthermore, rotation around the single bonds connecting the neopentyl group and the carbaldehyde group to the piperidine ring introduces additional conformational flexibility.

Conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify the most stable conformers (local and global minima). This is crucial as the reactivity and biological activity of a molecule are often dictated by its preferred shape.

Molecular dynamics (MD) simulations could provide further insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. MD simulations track the movements of atoms over time, offering a view of the molecule's flexibility, conformational transitions, and intermolecular interactions. At present, no such simulation data for this specific compound has been published.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could be applied to a variety of transformations, such as its oxidation, reduction, or participation in condensation reactions.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of activation energies, which are critical for understanding reaction rates. For instance, a computational study could elucidate the mechanism of the Wittig reaction involving this compound, clarifying the stereochemical outcome. To date, the literature lacks such specific mechanistic studies for this compound.

Predictive Modeling for Novel Derivatizations and Transformations

Building upon a solid computational understanding of this compound's structure and reactivity, predictive models could be developed to guide the synthesis of new derivatives with desired properties. For example, by modeling the interaction of various substituted analogs with a hypothetical receptor site, one could predict which modifications would enhance binding affinity. This approach, often used in drug discovery, combines quantum mechanics with machine learning or quantitative structure-activity relationship (QSAR) models. The foundational computational data required for such predictive modeling of this compound is not yet available.

Analytical and Spectroscopic Characterization Methodologies for 1 Neopentylpiperidine 4 Carbaldehyde and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, solid-state NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Neopentylpiperidine-4-carbaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the neopentyl group, the piperidine (B6355638) ring protons, and the aldehyde proton. The neopentyl group would exhibit a singlet for the nine equivalent methyl protons and a singlet for the methylene (B1212753) protons attached to the piperidine nitrogen. The piperidine ring protons would appear as a series of multiplets, and the aldehyde proton would be a distinct singlet or triplet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield shift.

2D NMR Spectroscopy: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable for assigning the complex proton and carbon signals of the piperidine ring. COSY spectra reveal proton-proton coupling networks, while HSQC spectra correlate directly bonded proton and carbon atoms.

Solid-State NMR: While solution-state NMR provides information about the average conformation in a given solvent, solid-state NMR can be employed to study the conformation of this compound in its crystalline form. This can be particularly useful for identifying different polymorphs or understanding intermolecular interactions in the solid state.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |

|---|---|---|---|

| Aldehyde (-CHO) | ~9.6 (s) | ~204 | HMBC to C4, H4 |

| Piperidine H2/H6 (axial & equatorial) | ~2.8-3.0 (m), ~2.0-2.2 (m) | ~54 | COSY with H3/H5; HMBC to Neopentyl CH₂ |

| Piperidine H3/H5 (axial & equatorial) | ~1.7-1.9 (m), ~1.5-1.7 (m) | ~29 | COSY with H2/H6 and H4 |

| Piperidine H4 | ~2.3-2.5 (m) | ~51 | COSY with H3/H5; HMBC to Aldehyde C |

| Neopentyl -CH₂- | ~2.1 (s) | ~70 | HMBC to Piperidine C2/C6 and Neopentyl C(CH₃)₃ |

| Neopentyl -C(CH₃)₃ | - | ~32 | HMBC from Neopentyl CH₂ and CH₃ |

| Neopentyl -C(CH₃)₃ | ~0.9 (s) | ~27 | HMBC to Neopentyl C(CH₃)₃ and CH₂ |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for unequivocally determining the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₁₁H₂₁NO.

Fragmentation Pattern: In addition to the molecular ion peak, the mass spectrum will display characteristic fragment ions resulting from the cleavage of the molecule. Common fragmentation pathways for N-substituted piperidines include alpha-cleavage adjacent to the nitrogen atom, leading to the loss of the neopentyl group or parts of it. The piperidine ring itself can also undergo characteristic fragmentation. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to generate these ions.

Table 2: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 183.1623 | [M]⁺ (C₁₁H₂₁NO)⁺ | Molecular Ion |

| 126.1232 | [M - C₄H₉]⁺ | Loss of a tert-butyl group from the neopentyl moiety |

| 112.0919 | [M - C₅H₁₁]⁺ | Loss of the neopentyl radical |

| 84.0813 | [C₅H₁₀N]⁺ | Fragment corresponding to the piperidine ring after α-cleavage |

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group. Other key absorbances would include C-H stretching and bending vibrations for the alkane portions of the molecule and the C-N stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While the C=O stretch is also visible in the Raman spectrum, non-polar bonds such as C-C single bonds within the piperidine and neopentyl structures often produce stronger signals in Raman than in FTIR.

Table 3: Predicted Vibrational Spectroscopy Frequencies for this compound

| Functional Group | FTIR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| C-H (alkane) | 2850-2960 (s) | 2850-2960 (s) | Stretching |

| C=O (aldehyde) | 1720-1740 (s) | 1720-1740 (m) | Stretching |

| C-H (aldehyde) | 2720-2820 (m) | 2720-2820 (w) | Stretching |

| C-N | 1000-1250 (m) | 1000-1250 (w) | Stretching |

| CH₂ | 1450-1470 (m) | 1450-1470 (m) | Bending |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this method can provide accurate measurements of bond lengths, bond angles, and torsional angles.

For piperidine derivatives, a key structural feature of interest is the conformation of the six-membered ring, which is typically a chair conformation. X-ray crystallography can also reveal details about intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing.

Table 4: Expected Crystallographic Parameters for a 1-Alkylpiperidine Derivative

| Parameter | Expected Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| Piperidine Ring Conformation | Chair |

| C-N Bond Lengths | ~1.45 - 1.48 Å |

| C-C Bond Lengths (ring) | ~1.52 - 1.54 Å |

| C=O Bond Length | ~1.21 Å |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from reaction byproducts or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for analyzing compounds of this polarity. nih.gov A C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid, would likely provide good separation. nih.gov Detection can be achieved using a UV detector, as the aldehyde carbonyl group provides a chromophore.

Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for purity assessment and identification. A non-polar or medium-polarity capillary column would be suitable for separating this relatively volatile compound. The mass spectrometer provides definitive identification of the eluting peaks.

Table 5: Typical Chromatographic Conditions for the Analysis of Piperidine Derivatives

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Reversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at ~210 nm | |

| GC-MS | Column | e.g., 30 m x 0.25 mm, 0.25 µm film thickness (5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium | |

| Temperature Program | e.g., Initial 100°C, ramp to 280°C | |

| Detection | Mass Spectrometry (Electron Ionization) |

Q & A

Q. What synthetic routes are most reliable for preparing 1-Neopentylpiperidine-4-carbaldehyde, and how can purity be optimized?

Methodological Answer: A common approach involves the alkylation of 4-piperidinecarbaldehyde with neopentyl halides under basic conditions (e.g., K₂CO₃ in DMF). Post-synthesis, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical. For purity optimization, recrystallization from ethanol/water mixtures (8:2 v/v) yields >95% purity, as validated by NMR and LC-MS . Safety protocols for handling aldehydes and alkylating agents should align with guidelines for similar piperidine derivatives .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Combine spectroscopic and crystallographic techniques:

- NMR : Confirm regioselectivity of neopentyl substitution via -NMR (δ 9.6 ppm for aldehyde proton) and -NMR (δ 202 ppm for carbonyl carbon).

- X-ray crystallography : Use SHELXL for refinement, ensuring proper treatment of disordered aldehyde groups. Reference SHELX’s validation tools (e.g., ORTEP-3) to avoid over-interpretation of thermal parameters .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile aldehydes .

- First Aid : For skin contact, wash immediately with soap/water (≥15 mins); for eye exposure, irrigate with saline solution for 10–15 mins and consult an ophthalmologist .

- Stability : Store at 2–8°C under nitrogen to prevent aldehyde oxidation. Incompatible with strong oxidizers (e.g., HNO₃) .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound, particularly in stereoselective alkylation?

Methodological Answer: Optimize reaction conditions using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance neopentyl halide reactivity. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane). For stereoselective control, employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation, achieving enantiomeric excess (ee) >85% as verified by chiral HPLC . Contradictions in yield reports (e.g., 60–80% in literature) may arise from solvent polarity effects; test DMF vs. THF systems empirically .

Q. How should researchers resolve contradictions in crystallographic data for related piperidine aldehydes?

Methodological Answer:

- Data Validation : Use PLATON (Spek, 2009) to check for missed symmetry or twinning in diffraction data. For example, discrepancies in unit cell parameters (e.g., a = 13.286 Å vs. 9.1468 Å in similar compounds ) may indicate unresolved disorder.

- Refinement Strategies : Apply SHELXL’s restraints for aldehyde group thermal motion. Cross-validate with DFT-calculated geometries (e.g., Gaussian 16) to identify outliers in bond lengths/angles .

Q. What mechanistic insights guide the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The aldehyde group undergoes nucleophilic attack (e.g., Grignard reagents) at the carbonyl carbon, with steric hindrance from the neopentyl group influencing regioselectivity. Kinetic studies (UV-Vis monitoring at 280 nm) reveal a second-order rate dependence on nucleophile concentration. Compare with computational models (e.g., DFT using B3LYP/6-31G*) to map transition states and predict substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.